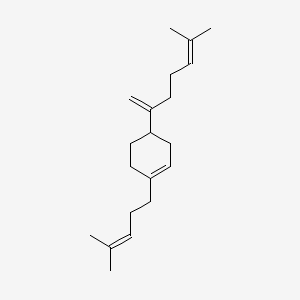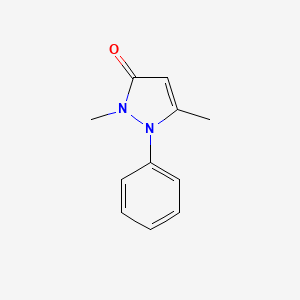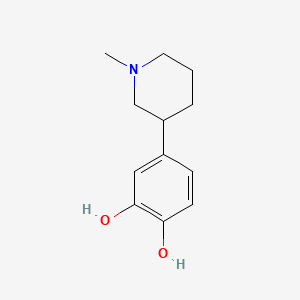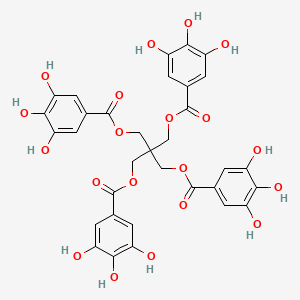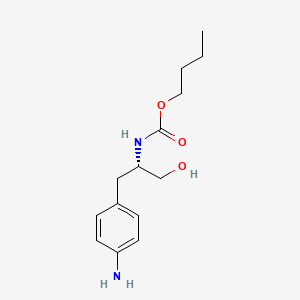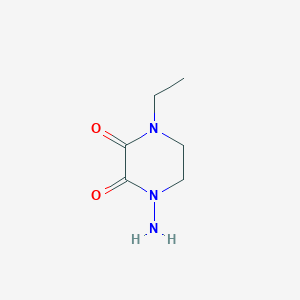
1-Amino-4-ethylpiperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-ethylpiperazine-2,3-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the fourth position, along with two ketone groups at the second and third positions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylpiperazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. Microwave irradiation has been employed to enhance reaction rates and yields. For instance, condensation of iminodiacetic acid with various amines under microwave irradiation produces piperazine-2,6-dione derivatives .
化学反应分析
Types of Reactions: 1-Amino-4-ethylpiperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the ketone groups.
Substitution: Substituted derivatives with various functional groups replacing the amino or ethyl groups.
科学研究应用
1-Amino-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Medicine: Piperazine derivatives are often explored for their pharmaceutical potential, and this compound is no exception.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Amino-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
相似化合物的比较
N-Ethylpiperazine-2,3-dione: This compound is structurally similar but lacks the amino group at the first position.
Piperazine-2,6-dione: Another related compound with different substitution patterns on the piperazine ring.
Uniqueness: 1-Amino-4-ethylpiperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethyl group, along with two ketone groups, makes it a versatile compound for various applications.
属性
CAS 编号 |
71999-56-9 |
|---|---|
分子式 |
C6H11N3O2 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
1-amino-4-ethylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H11N3O2/c1-2-8-3-4-9(7)6(11)5(8)10/h2-4,7H2,1H3 |
InChI 键 |
YQSSQGXGOQKFBJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(C(=O)C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


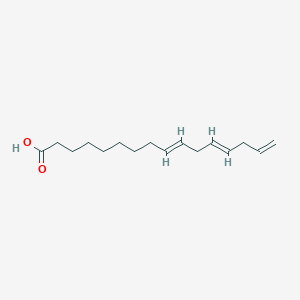
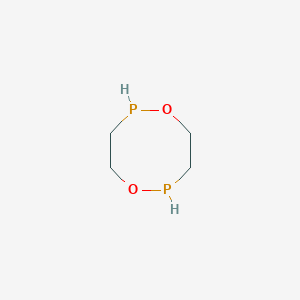
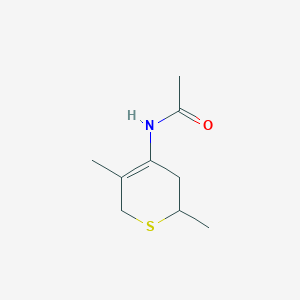
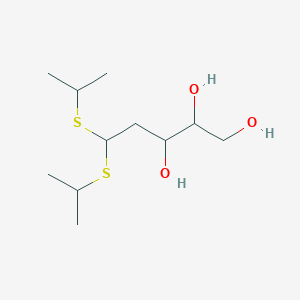
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
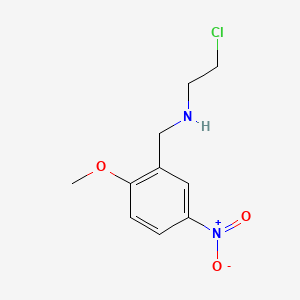
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
